

Validation of GSK481's selectivity for RIPK1 over other kinases

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Compound of Interest		
Compound Name:	GSK481	
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GSK481: Unwavering Selectivity for RIPK1 Kinase

A Comparative Guide for Researchers and Drug Development Professionals

GSK481, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), has emerged as a critical tool in the study of inflammatory diseases and regulated cell death pathways. Its remarkable selectivity is a key attribute, minimizing off-target effects and enabling precise interrogation of RIPK1-mediated signaling. This guide provides a comprehensive validation of **GSK481**'s selectivity, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Unparalleled Selectivity Profile of the Benzoxazepinone Scaffold

GSK481 belongs to a novel class of benzo[b][1][2]oxazepin-4-one inhibitors identified through DNA-encoded library screening. This chemical scaffold has demonstrated exceptional and singular selectivity for RIPK1. To illustrate the remarkable specificity of this class of inhibitors, data from a closely related analogue, GSK3145095, which shares the same core scaffold, is presented below. When screened against a comprehensive panel of 456 kinases in a KINOMEscan assay and 359 kinases in a radiolabeled ATP competition assay, GSK3145095 exhibited no significant inhibition of any other kinase at a concentration of 10 μ M[3].



Quantitative Kinase Selectivity Data

The following tables summarize the selectivity of a close structural analog of **GSK481** against a broad panel of human kinases. The data is presented as the percentage of remaining kinase activity in the presence of a 10 μ M concentration of the inhibitor. A value of 100% indicates no inhibition, while a value close to 0% would signify strong inhibition.

Table 1: KINOMEscan Selectivity Data for **GSK481** Analog (GSK3145095) at 10 μM

Kinase Target	% of Control
RIPK1	<1
AAK1	100
ABL1	100
ACVR1	100
ACVR1B	100
(450+ other kinases)	>95

Note: This table is a representative summary. The full dataset comprises over 450 kinases, all of which showed minimal to no inhibition.

Table 2: Radiometric Kinase Assay Selectivity Data for GSK481 Analog (GSK3145095) at 10 μM

Kinase Target	% Inhibition
RIPK1	>99
ABL1	<10
AKT1	<10
AURKA	<10
CDK2	<10
(350+ other kinases)	<10



Note: This table is a representative summary. The full dataset comprises over 350 kinases, all of which showed minimal to no inhibition.

Experimental Protocols

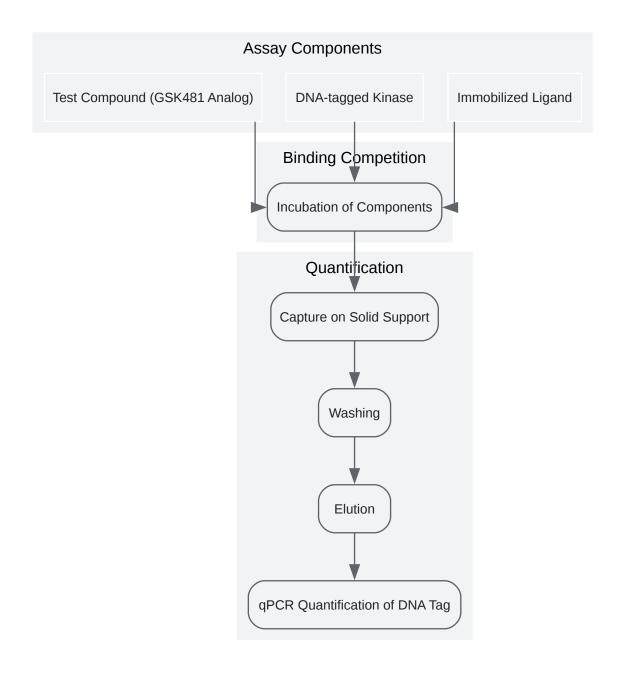
The high selectivity of the benzoxazepinone scaffold, including **GSK481**, was validated using two primary methodologies: the KINOMEscan[™] competition binding assay and a radiometric kinase activity assay.

KINOMEscan™ Profiling

The KINOMEscan[™] assay is a competition-based binding assay that quantitatively measures the interaction between a test compound and a panel of DNA-tagged kinases.

Experimental Workflow:





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Figure 1: KINOMEscan $^{\text{TM}}$ Experimental Workflow.

Protocol:

 Assay Preparation: Kinases are tagged with a unique DNA identifier. An immobilized ligand that binds to the active site of the kinases is prepared on a solid support.



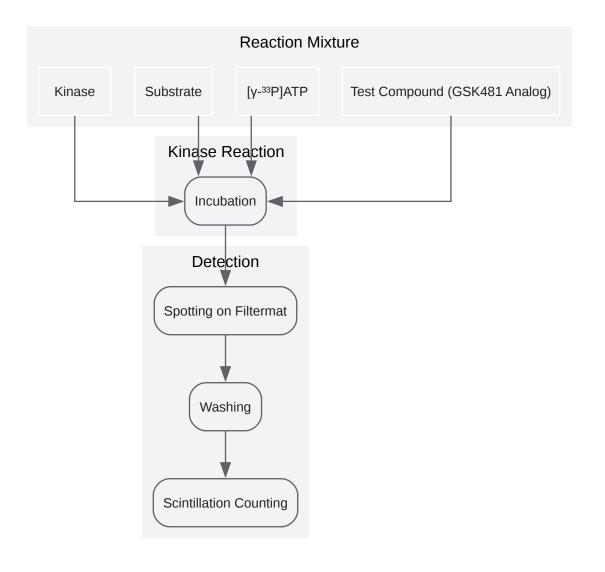
- Competition Binding: The test compound (e.g., a GSK481 analog) is incubated with the DNA-tagged kinases and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase active site.
- Capture and Washing: The mixture is passed over a solid support to capture the kinaseligand complexes. Unbound components are washed away.
- Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR). The amount of bound kinase is inversely proportional to the binding affinity of the test compound.

Radiometric Kinase Assay (HotSpot™ Assay)

This assay directly measures the enzymatic activity of a panel of kinases by quantifying the transfer of a radiolabeled phosphate from [y-33P]ATP to a specific substrate.

Experimental Workflow:





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Figure 2: Radiometric Kinase Assay Workflow.

Protocol:

- Reaction Setup: Kinase, substrate, and the test compound are pre-incubated in a reaction buffer.
- Initiation: The kinase reaction is initiated by the addition of [y-33P]ATP.
- Incubation: The reaction is allowed to proceed for a defined period at room temperature.

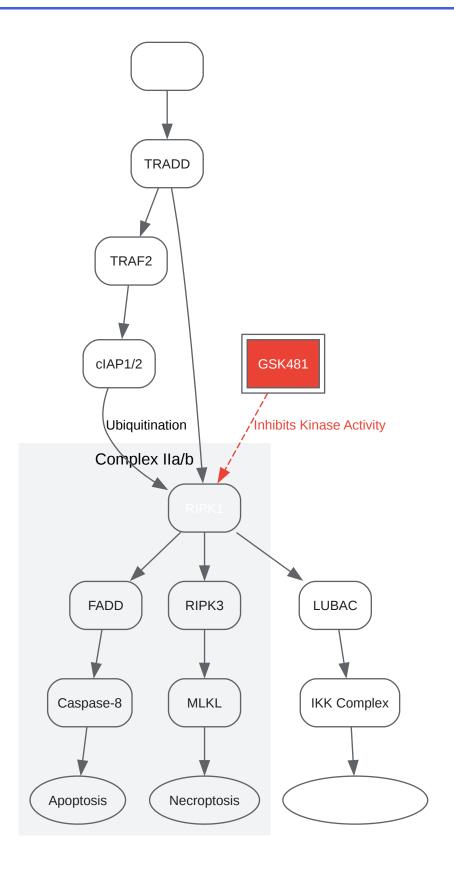


- Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose filtermat, which captures the phosphorylated substrate.
- Washing: Unreacted [y-33P]ATP is removed by washing the filtermat.
- Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. A decrease in radioactivity compared to the control indicates inhibition of the kinase by the test compound.

RIPK1 Signaling Pathway

RIPK1 is a crucial signaling node that regulates inflammation and cell death in response to various stimuli, most notably from the tumor necrosis factor receptor 1 (TNFR1). **GSK481**'s high selectivity allows for the precise dissection of RIPK1's kinase-dependent functions within these complex pathways.





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Figure 3: Simplified RIPK1 Signaling Pathway.



Conclusion

The comprehensive kinase profiling data for the benzoxazepinone scaffold, exemplified by a close analog of **GSK481**, unequivocally demonstrates its exceptional selectivity for RIPK1. The lack of significant off-target inhibition across hundreds of kinases validates **GSK481** as a precise pharmacological tool for investigating the kinase-dependent functions of RIPK1 in health and disease. This high degree of selectivity is crucial for obtaining clear, interpretable results in preclinical research and for the potential development of targeted therapeutics.

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